Potassium phosphate trihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium phosphate is a generic term for the salts of potassium and phosphate ions. It includes Monopotassium phosphate (KH2PO4), Dipotassium phosphate (K2HPO4), and Tripotassium phosphate (K3PO4) . Potassium phosphate dibasic trihydrate is a key component of potassium phosphate buffer, phosphate-buffered saline (PBS), and phosphate-buffered EDTA (PBE). It is extensively used in the preparation of biological samples for various biological experiments .

Synthesis Analysis

Tripotassium phosphate is produced by the neutralization of phosphoric acid with potassium hydroxide . It is used as an inert, easily removed proton acceptor in organic synthesis .Molecular Structure Analysis

Potassium phosphate has a molecular weight of 212.27 g/mol . The InChI Key for Potassium phosphate is XQGPKZUNMMFTAL-UHFFFAOYSA-L .Chemical Reactions Analysis

Tripotassium phosphate has few industrial applications. It is used as an inert, easily removed proton acceptor in organic synthesis. Some of the reactions include the deprotection of BOC amines, the synthesis of unsymmetrical diaryl ethers using [Bmim] as the solvent, and the cross-coupling reaction of aryl halides with terminal alkynes .Physical And Chemical Properties Analysis

Potassium phosphate compounds are highly water-soluble salts that yield moderately alkaline solutions in water . The pH of a 5% solution of Potassium phosphate dibasic trihydrate is between 8.5 to 9.6 . It appears as a white or off-white solid .作用機序

Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . Potassium is the major cation of intracellular fluid and is essential for the conduction of nerve impulses in heart, brain, and skeletal muscle .

Safety and Hazards

将来の方向性

Potassium phosphate is widely used in molecular biology, biochemistry, and chromatography . As a food additive, potassium phosphates have the E number E340 . It is expected that the use of potassium phosphate will continue to expand in various fields due to its buffering capacity and other properties .

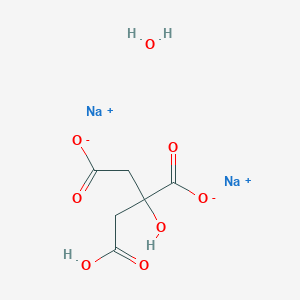

特性

CAS番号 |

115281-28-2 |

|---|---|

製品名 |

Potassium phosphate trihydrate |

分子式 |

H6K2O6P+ |

分子量 |

211.212 |

IUPAC名 |

dipotassium;dioxido(oxo)phosphanium;trihydrate |

InChI |

InChI=1S/2K.HO3P.3H2O/c;;1-4(2)3;;;/h;;(H,1,2,3);3*1H2/q2*+1;;;;/p-1 |

InChIキー |

CVEPXURAVKBOHF-UHFFFAOYSA-M |

SMILES |

O.O.O.[O-][P+](=O)[O-].[K+].[K+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2',3':4,5]cyclopenta[1,2-b]azirene](/img/structure/B568565.png)